3-(furan-2-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

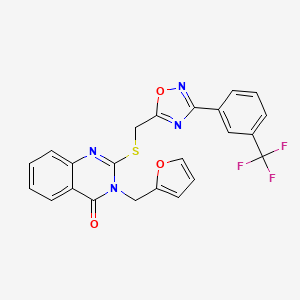

This compound belongs to the quinazolin-4(3H)-one class, characterized by a fused bicyclic aromatic system with a ketone group at position 2. The structure incorporates a furan-2-ylmethyl group at position 3 and a thioether-linked 1,2,4-oxadiazole moiety at position 3. The oxadiazole ring is further substituted with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing and lipophilic properties. Quinazolinones are pharmacologically significant due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N4O3S/c24-23(25,26)15-6-3-5-14(11-15)20-28-19(33-29-20)13-34-22-27-18-9-2-1-8-17(18)21(31)30(22)12-16-7-4-10-32-16/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXQFPZOTSDKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 3-(furan-2-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties, including a furan ring, trifluoromethyl group, phenyl ring, oxadiazole ring, and quinazolinone core. This article aims to explore the biological activity of this compound by reviewing relevant literature and presenting data tables and case studies.

The molecular formula of the compound is , with a molecular weight of approximately 484.45 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing similar structural motifs exhibit a variety of biological activities, including:

- Antimicrobial Activity : Compounds with oxadiazole and quinazoline moieties have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been reported to possess potent activity against resistant strains of bacteria such as MRSA .

- Anticancer Properties : Quinazoline derivatives are known for their anticancer potential. Studies have demonstrated that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Antimicrobial Activity

A study focused on the synthesis of quinazoline-thiazole hybrids found that compounds similar to our target exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group was noted to enhance antibacterial activity significantly.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.125 | S. aureus |

| Compound B | 1.0 | E. coli |

| Compound C | 8.0 | Pseudomonas aeruginosa |

Anticancer Activity

In another study, quinazoline derivatives were evaluated for their anticancer effects on various cell lines. The findings indicated that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells. For example, a related compound demonstrated an IC50 value of 5 μM against breast cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the introduction of electron-withdrawing groups like trifluoromethyl enhances the compound's lipophilicity and overall biological activity. The position and nature of substituents on the phenyl and oxadiazole rings are critical for optimizing activity against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous quinazolin-4(3H)-one derivatives:

Key Structural and Functional Insights

Role of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring in the target compound and its trimethoxyphenyl analog () enhances rigidity and metabolic stability compared to oxazole or thiazole-containing derivatives (). Oxadiazoles are known to improve bioavailability by resisting enzymatic degradation .

Thioether vs. Thione Linkages : The thioether bridge in the target compound (C–S–C) offers greater stability than the thione (C=S) groups in triazole-thione derivatives (), which may undergo redox reactions under physiological conditions .

Heterocyclic Substituents : Replacing furan with thiophen () introduces sulfur’s polarizability, enhancing π-π interactions with aromatic residues in enzyme active sites. Thiazole-containing analogs () exhibit metal-binding capacity, useful in targeting metalloenzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.